3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide
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Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide
Chemical Formula: CHClNOS
Structure: It consists of a benzamide core with various functional groups attached.
Preparation Methods
Synthetic Routes::
Step 1: Start with 4-(pentyloxy)benzoic acid.
Step 2: React the acid with thionyl chloride (SOCl) to form the corresponding acid chloride.
Step 3: Cyclize the acid chloride with 2-methylfuran in the presence of a base (such as triethylamine) to obtain the furan-substituted intermediate.
Step 4: Introduce the dichloro group at positions 3 and 5 using chlorine gas or other chlorinating agents.
Step 5: Finally, amidate the compound by reacting it with the appropriate amine (1,1-dioxidotetrahydrothiophen-3-ylamine).
- The industrial synthesis involves optimizing the above steps for large-scale production.
- Precise reaction conditions, catalysts, and purification methods are crucial for yield and purity.
Chemical Reactions Analysis
Oxidation: The dichloro group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) may occur.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents: Thionyl chloride, chlorine gas, reducing agents, and various amines.
Major Products: The benzamide structure remains intact, but derivatives may form.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Possible drug candidate due to its unique structure.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
Targets: Interaction with specific enzymes or receptors.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of furan, dichloro, and benzamide moieties sets it apart.
Similar Compounds: None with precisely the same structure, but analogs exist.
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Properties
Molecular Formula |
C22H27Cl2NO5S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-pentoxybenzamide |
InChI |
InChI=1S/C22H27Cl2NO5S/c1-3-4-5-9-29-21-19(23)11-16(12-20(21)24)22(26)25(13-18-7-6-15(2)30-18)17-8-10-31(27,28)14-17/h6-7,11-12,17H,3-5,8-10,13-14H2,1-2H3 |
InChI Key |
IWISXHFZBNEWIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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